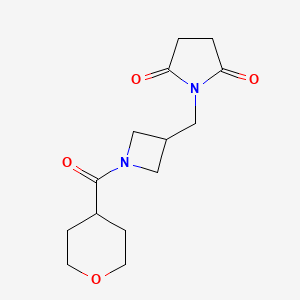![molecular formula C11H17N5O B2996095 N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-76-7](/img/structure/B2996095.png)
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases .
Mécanisme D'action
Target of Action
It is known that pyridopyrimidine drugs, which share a similar structure, inhibit dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
Pyridopyrimidine drugs inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The inhibition of DHFR leads to a decrease in the synthesis of pyrimidine and purine. This, in turn, halts the synthesis of RNA and DNA, leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the cessation of RNA and DNA synthesis, leading to the death of cancer cells .
Méthodes De Préparation
The synthesis of N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with various amines under acidic conditions. One common method includes the use of hydrochloric acid as a catalyst to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, with various nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrochloric acid, hydrogen peroxide, sodium borohydride, and potassium permanganate. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products: The major products formed depend on the type of reaction.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and infectious diseases due to its ability to inhibit key biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparaison Avec Des Composés Similaires
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family:
N-(4-phenoxy phenyl)-7H-pyrazolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and potential as anticancer agents.
2,3-dihydroisoxazolo[5,4-d]pyrimidin-4(7H)-ones: These compounds have demonstrated promising anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8(2)17-5-3-4-12-10-9-6-15-16-11(9)14-7-13-10/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMAXQPPGDFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC2=C1C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)





![S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate](/img/structure/B2996026.png)
![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)
![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)
